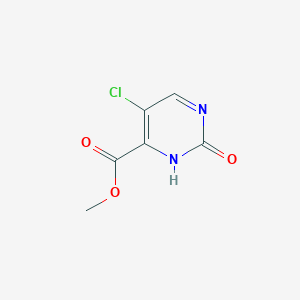

Methyl 5-chloro-2-oxo-2,3-dihydropyrimidine-4-carboxylate

Description

Methyl 5-chloro-2-oxo-2,3-dihydropyrimidine-4-carboxylate is a heterocyclic compound featuring a pyrimidine ring substituted with chlorine at position 5, a methyl ester at position 4, and a keto group at position 2. This structure confers unique physicochemical properties, making it a scaffold of interest in medicinal chemistry and materials science. Its derivatives are explored for applications ranging from antibacterial agents to kinase inhibitors.

Properties

IUPAC Name |

methyl 5-chloro-2-oxo-1H-pyrimidine-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O3/c1-12-5(10)4-3(7)2-8-6(11)9-4/h2H,1H3,(H,8,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBCOWHAVCMDEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NC(=O)N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-2-oxo-2,3-dihydropyrimidine-4-carboxylate typically involves the reaction of 5-chloro-2,3-dihydropyrimidine-4-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired purity and quality of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-oxo-2,3-dihydropyrimidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 5-chloro-2-oxo-2,3-dihydropyrimidine-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme inhibitors and nucleic acid analogs.

Medicine: Investigated for its potential use in the development of antiviral and anticancer drugs.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-oxo-2,3-dihydropyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antiviral or anticancer activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs and their differences are summarized in Table 1.

Table 1: Structural Comparison of Methyl 5-Chloro-2-oxo-2,3-dihydropyrimidine-4-carboxylate and Analogs

Key Observations :

- Ester Group : The methyl ester in the target compound may enhance solubility compared to ethyl esters in analogs like 5948-71-0, but reduce metabolic stability due to slower hydrolysis .

- Chloro Substituent Position : The 5-Cl position in the target compound vs. chlorophenyl groups in analogs (e.g., 5948-71-0) alters electronic effects. The direct ring chlorine in the target compound likely increases electrophilicity at the pyrimidine core .

- Thioxo vs.

Biological Activity

Methyl 5-chloro-2-oxo-2,3-dihydropyrimidine-4-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in the context of anti-inflammatory and anticoagulant properties. This article explores its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

This compound (CAS No. 12482334) has the molecular formula and a molecular weight of 192.57 g/mol. The compound can be synthesized through various methods, often involving the reaction of chlorinated pyrimidine derivatives with carboxylic acids or esters under specific conditions to yield the desired product.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅ClN₂O₃ |

| Molecular Weight | 192.57 g/mol |

| CAS Number | 12482334 |

| Appearance | White to light yellow solid |

Anticoagulant Properties

Research has indicated that this compound exhibits significant anticoagulant activity. A study highlighted its potential as an inhibitor of blood coagulation factor Xa, which is crucial in the management of thromboembolic disorders such as myocardial infarction and stroke . This property makes it a candidate for therapeutic applications in preventing blood clots.

Anti-inflammatory Effects

In addition to its anticoagulant properties, this compound has shown promising anti-inflammatory effects. A comparative study demonstrated that derivatives of similar pyrimidine structures exhibited marked anti-inflammatory activity in various animal models. For instance, compounds synthesized from related structures showed effectiveness comparable to established anti-inflammatory drugs like diclofenac sodium .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the chloro group at the 5-position and the carboxylate moiety enhances its interaction with biological targets. SAR studies suggest that modifications in these positions can lead to variations in potency and selectivity against different biological pathways .

Case Studies

- Anticoagulant Activity : In a clinical study involving animal models, this compound was administered to assess its effect on thrombus formation. Results indicated a significant reduction in clot size compared to untreated controls, supporting its use as a prophylactic agent against thromboembolic events .

- Anti-inflammatory Efficacy : Another study evaluated the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The compound demonstrated a dose-dependent reduction in edema, with results comparable to those of standard anti-inflammatory medications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 5-chloro-2-oxo-2,3-dihydropyrimidine-4-carboxylate with high purity?

- Methodology : Utilize the Biginelli reaction or modified multicomponent condensation methods under acidic catalysis (e.g., HCl or acetic acid). Optimize reaction conditions (temperature: 80–100°C, solvent: ethanol or methanol) to improve yield and regioselectivity. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to achieve ≥95% purity .

- Key Parameters : Monitor reaction progress via TLC and confirm purity using HPLC or NMR. Ensure proper characterization via NMR (e.g., δ 2.27 ppm for methyl groups, δ 5.39 ppm for dihydropyrimidine CH) .

Q. How can the structural conformation of this compound be reliably characterized?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and hydrogen-bonding networks. For example, the pyrimidine ring puckering can be quantified using Cremer-Pople parameters .

- Complementary Techniques :

- NMR : Assign and signals to confirm substituent positions and tautomeric forms.

- IR Spectroscopy : Identify carbonyl (1700–1750 cm) and N–H stretching (3200–3400 cm) .

Q. What are the key reactivity patterns of the dihydropyrimidine core in this compound?

- Methodology : The 2-oxo group and chlorine substituent at C5 are electrophilic sites. Reactivity studies show:

- Nucleophilic Substitution : Chlorine at C5 can be replaced by amines or alkoxides under basic conditions.

- Oxidation : The dihydropyrimidine ring can oxidize to a pyrimidine under strong oxidizing agents (e.g., KMnO) .

- Experimental Design : Track substituent effects via Hammett plots or computational modeling (DFT) to predict reaction pathways .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the pyrimidine ring be addressed?

- Methodology : Use directing groups (e.g., carboxylate at C4) to control electrophilic substitution. For example, bromination at C6 occurs preferentially over C2 due to electron-withdrawing effects of the carbonyl group. Validate regioselectivity via SC-XRD and - NOESY correlations .

- Case Study : Methyl 4-(4-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Yield: 77%) was synthesized using 4-bromo-2-hydroxybenzaldehyde, with regioselectivity confirmed by NMR (δ 7.20 ppm for aromatic protons) .

Q. What crystallographic challenges arise in resolving disorder or polymorphism in this compound?

- Methodology : For disordered regions (e.g., rotating methyl or chloro groups), apply restraints (SHELXL ISOR/DFIX commands) and validate with Hirshfeld surface analysis. Polymorphism studies require screening solvents (e.g., DCM/hexane vs. ethanol) and temperature gradients .

- Data Interpretation : Use ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen-bonding networks (e.g., C–H···O interactions at 2.8–3.0 Å) .

Q. How do structural modifications influence biological activity in dihydropyrimidine derivatives?

- Methodology : Perform SAR studies by synthesizing analogs with varying substituents (e.g., replacing Cl with Br or modifying the carboxylate group). Test in vitro bioactivity (e.g., antimicrobial assays against S. aureus or E. coli) and correlate with electronic (Hammett σ) or steric (Taft E) parameters .

- Example : Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate showed anti-tuberculosis activity (MIC: 12.5 µg/mL), attributed to the chloro-pyrazole moiety enhancing membrane permeability .

Q. What computational tools are effective for predicting hydrogen-bonding interactions in crystal packing?

- Methodology : Use graph-set analysis (Etter’s rules) to classify hydrogen-bond motifs (e.g., rings). Pair with DFT calculations (e.g., Gaussian09) to quantify interaction energies. For example, C–H···π interactions (3.3–3.5 Å) stabilize dimer formation in the crystal lattice .

- Validation : Compare predicted vs. experimental packing diagrams using Mercury CSD or PLATON .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.